molecular formula C25H21Cl2NaO10S B7840095 CPRG, Na

CPRG, Na

Cat. No.: B7840095
M. Wt: 607.4 g/mol
InChI Key: ZNPHUXRLBORSKC-BFVDCFMLSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorophenolred-β-D-galactopyranoside, Sodium Salt involves the reaction of chlorophenol red with β-D-galactopyranoside under specific conditions. The reaction typically requires a catalyst and is conducted in an aqueous medium. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of Chlorophenolred-β-D-galactopyranoside, Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Chlorophenolred-β-D-galactopyranoside, Sodium Salt primarily undergoes hydrolysis when exposed to β-galactosidase. This reaction results in the cleavage of the glycosidic bond, releasing chlorophenol red, which exhibits a color change from yellow to red .

Common Reagents and Conditions

The hydrolysis reaction requires the presence of β-galactosidase and is typically conducted in a buffered aqueous solution at a pH range of 6-8. The reaction is monitored spectrophotometrically by measuring the absorbance at 574 or 578 nm .

Major Products Formed

The major product formed from the hydrolysis of Chlorophenolred-β-D-galactopyranoside, Sodium Salt is chlorophenol red, which is a dark red compound soluble in water .

Mechanism of Action

The mechanism of action of Chlorophenolred-β-D-galactopyranoside, Sodium Salt involves its hydrolysis by the enzyme β-galactosidase. The enzyme cleaves the glycosidic bond between the chlorophenol red and the β-D-galactopyranoside, resulting in the release of chlorophenol red. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical assays .

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;2-[(E)-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2O10S.Na/c26-15-9-12(5-7-17(15)29)21(14-3-1-2-4-20(14)38(33,34)35)13-6-8-18(16(27)10-13)36-25-24(32)23(31)22(30)19(11-28)37-25;/h1-10,19,22-25,28,30-32H,11H2,(H,33,34,35);/q;+1/p-1/b21-12+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPHUXRLBORSKC-BFVDCFMLSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C/2\C=CC(=O)C(=C2)Cl)/C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NaO10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CPRG, Na
Reactant of Route 2
CPRG, Na
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CPRG, Na
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CPRG, Na
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CPRG, Na
Reactant of Route 6
CPRG, Na

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